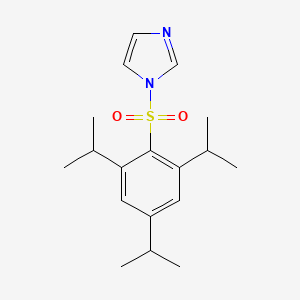
2-(3-甲基喹喔啉-2-基)乙酸乙酯
描述
Ethyl 2-(3-methylquinoxalin-2-yl)acetate is a compound related to the quinoxaline family, which is known for its diverse applications in medicinal chemistry and material science. The compound's structure is characterized by a quinoxaline core substituted with an ethyl acetate group and a methyl group, which can influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related quinoxaline derivatives often involves the condensation of o-phenylenediamine with different keto esters. For instance, a procedure for synthesizing 3-ethylquinoxalin-2(1H)-one, a close relative to the target compound, has been developed using o-phenylenediamine and ethyl 2-oxobutanoate, which in turn is prepared via a Grignard reaction involving diethyl oxalate and ethylmagnesium bromide or iodide . This method showcases the versatility of the ethyl group in quinoxaline derivatives, as it can be transformed into various functional groups, enhancing the compound's reactivity and potential applications .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be quite complex, with the potential for intramolecular interactions and various tautomeric forms. For example, a compound previously thought to be ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate was later identified as 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline in the solid state, with tautomeric forms observed in solution . This highlights the importance of careful structural analysis in understanding the behavior of such molecules.
Chemical Reactions Analysis
Quinoxaline derivatives are reactive and can undergo various chemical transformations. The ethyl group in such compounds can be converted into different functional groups, such as α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl . These transformations can lead to further reactions, such as the formation of 3-(2-amino-4-thiazolyl) derivatives when reacting with thiourea and hydrazine-1,2-dicarbothioamide . The reactivity of these compounds opens up possibilities for creating a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(3-methylquinoxalin-2-yl)acetate and its derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, shows intramolecular contacts and intermolecular hydrogen bonding, which can affect its solubility, melting point, and other physical properties . Additionally, the presence of substituents like the ethyl group can impact the compound's lipophilicity, which is crucial for its potential as a drug candidate.
科学研究应用
抗病毒应用
2-(3-甲基喹喔啉-2-基)乙酸乙酯已用于新型喹喔啉化合物的合成。这些化合物表现出有效的抗病毒活性,特别是针对人类巨细胞病毒 (HCMV),表现出低细胞毒性和高选择性 (Elzahabi, 2017)。
缓蚀
该化合物已被研究作为硝酸介质中铜的缓蚀剂的潜力。已经进行了量子化学计算以了解包括 2-(3-甲基喹喔啉-2-基)乙酸乙酯在内的喹喔啉的分子结构与其作为缓蚀剂的效率之间的关系 (Zarrouk et al., 2014)。
晶体结构分析
已经分析了 2-(3-甲基喹喔啉-2-基)乙酸乙酯的晶体结构,揭示了重要的分子内接触和分子间氢键,这些接触和氢键有助于其分子堆积 (Ferfra et al., 2000)。
抗炎和镇痛剂
2-(3-甲基喹喔啉-2-基)乙酸乙酯已被用于合成具有潜在抗炎和镇痛特性的新型化合物。
这些合成的化合物已在体内进行了测试,并显示出在该方面的有希望的活性 (Wagle, Adhikari, & Kumari, 2008)。
紫外-可见吸收和生物医学应用
该化合物已对其紫外-可见吸收光谱性质和 DFT 计算进行了研究。这项研究有助于理解分子内的电荷转移,这对于其潜在的生物医学应用至关重要 (Benallal et al., 2020)。
c-Jun N 端激酶的抑制剂
2-(3-甲基喹喔啉-2-基)乙酸乙酯的新合成衍生物已被研究为 c-Jun N 端激酶 (JNK1) 的有效抑制剂,c-Jun N 端激酶是各种生物途径中的重要靶标。表征了这些化合物的结构和相互作用,并通过分子对接和动力学研究证实了它们的有效性 (Abad et al., 2020)。
互变异构研究
已经研究了该化合物的衍生物的互变异构,提供了对其化学行为和结构性质的见解。这些研究对于了解其反应性和在各个领域的潜在应用至关重要 (Chapman, 1966)。
抗炎化合物的合成
2-(3-甲基喹喔啉-2-基)乙酸乙酯已被用于合成各种抗炎化合物。合成的衍生物在抗炎和抗氧化活性方面显示出希望,突出了该化合物在药物化学中的多功能性 (Gurevich et al., 2020)。
作用机制
未来方向
属性
IUPAC Name |
ethyl 2-(3-methylquinoxalin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)8-12-9(2)14-10-6-4-5-7-11(10)15-12/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBBLDJQXJLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346827 | |
| Record name | ethyl 2-(3-methylquinoxalin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methylquinoxalin-2-yl)acetate | |
CAS RN |
22712-18-1 | |
| Record name | ethyl 2-(3-methylquinoxalin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-METHYL-2-(QUINOXALIN-2-YL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















